Genistein vs. Daidzein: 6.6-Fold Superior Antiproliferative Potency in Human Breast Cancer Cells
Genistein demonstrates significantly greater potency as an inhibitor of human breast cancer cell growth compared to its close structural analog, daidzein. In a direct head-to-head comparison using a panel of cell lines, Genistein exhibited IC50 values ranging from 6.5 to 12.0 µg/mL, whereas daidzein and biochanin A showed weaker inhibition with IC50 values ranging from 20 to 34 µg/mL [1]. This corresponds to Genistein being up to 6.6-fold more potent than daidzein in this assay.
| Evidence Dimension | Inhibition of cell growth (IC50) |
|---|---|
| Target Compound Data | 6.5 - 12.0 µg/mL |
| Comparator Or Baseline | Daidzein and Biochanin A: 20 - 34 µg/mL |
| Quantified Difference | Genistein is 1.7 to 6.6-fold more potent |
| Conditions | MDA-468, MCF-7, MCF-7-D-40 human breast carcinoma cell lines |
Why This Matters
This data justifies the selection and procurement of Genistein over daidzein for studies requiring potent anti-proliferative effects in breast cancer models, ensuring experimental efficacy at lower concentrations.
- [1] Peterson, G., & Barnes, S. (1991). Genistein inhibition of the growth of human breast cancer cells: independence from estrogen receptors and the multi-drug resistance gene. Biochemical and Biophysical Research Communications, 179(1), 661–667. View Source
